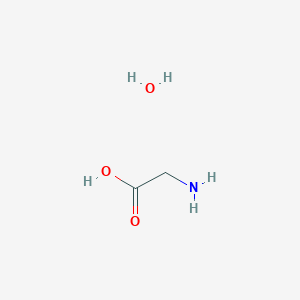
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is a synthetic organic compound characterized by a pyridine ring substituted with three hydroxyl groups and a methyl group, connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Hydroxylation: Introduction of hydroxyl groups at the 4, 5, and 6 positions of the pyridine ring can be achieved using hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Attachment of Propanoic Acid Moiety: The propanoic acid group can be attached through a nucleophilic substitution reaction involving a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the carboxylic acid to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(4,5,6-trioxo-2-methylpyridin-1(2H)-yl)propanoic acid.
Reduction: Formation of 3-(4,5,6-trihydroxy-2-methylpyridin-1(2H)-yl)propanol.
Substitution: Formation of 3-(4,5,6-trichloro-2-methylpyridin-1(2H)-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid would depend on its specific interactions with molecular targets. It could act by binding to active sites of enzymes, altering their activity, or by interacting with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylpyridine: Lacks the additional hydroxyl groups and propanoic acid moiety.
4,5,6-Trihydroxy-2-methylpyridine: Lacks the propanoic acid moiety.
3-(2-Methylpyridin-1(2H)-yl)propanoic acid: Lacks the hydroxyl groups.
Uniqueness
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is unique due to the combination of multiple hydroxyl groups, a methyl group, and a propanoic acid moiety, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
161728-63-8 |
|---|---|
Molekularformel |
C9H13NO5 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
3-(4,5,6-trihydroxy-2-methyl-2H-pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO5/c1-5-4-6(11)8(14)9(15)10(5)3-2-7(12)13/h4-5,11,14-15H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
WKSHGVSDFXZKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(C(=C(N1CCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


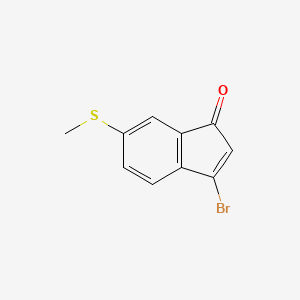

![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
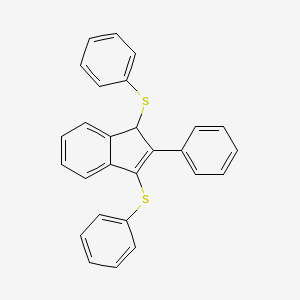
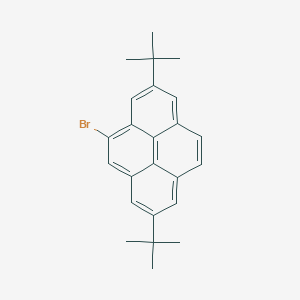

![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
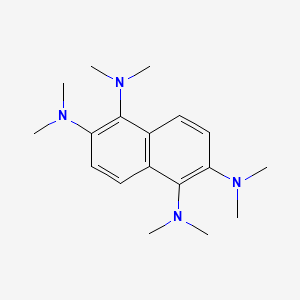
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

